4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. It is commonly used in various scientific and industrial applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of hydroxyl groups, sulfonic acid groups, and a naphthalene ring, which contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of naphthalene-2,7-disulfonic acid with sulfanilic acid under acidic conditions to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the production of high-quality 4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and substituted naphthalene compounds. These products have diverse applications in various fields, including dye synthesis and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid has numerous scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions and fluoride ions.
Biology: Employed in biochemical assays and as a staining agent for visualizing biological samples.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and chelating agents.
Wirkmechanismus
The mechanism of action of 4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid involves its ability to form complexes with metal ions and participate in redox reactions. The hydroxyl and sulfonic acid groups play a crucial role in these interactions, allowing the compound to act as a chelating agent and a redox mediator. These properties make it valuable in various analytical and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dihydroxy-2-(4-sulfophenylazo)naphthalene-3,6-disulfonic acid: Similar structure but different substitution pattern.
2-(4-Sulfophenylazo)chromotropic acid: Another sulfonated naphthalene derivative with similar applications.
Uniqueness
4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
112668-00-5 |
---|---|
Molekularformel |
C16H12O11S3 |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
4,5-dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H12O11S3/c17-12-7-11(29(22,23)24)5-9-6-13(30(25,26)27)15(16(18)14(9)12)8-1-3-10(4-2-8)28(19,20)21/h1-7,17-18H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |
InChI-Schlüssel |
GWNRFXKHXFFGBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.